2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one

no data no comparator no assay

2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one (CAS 2380101-25-5) is a synthetic small molecule containing an azetidine ring linked to a dihydropyridazinone core with a phenyl substituent. A comprehensive search of primary research papers, patents, authoritative databases (e.g., PubChem, ChEMBL, BindingDB), and reputable vendor datasheets did not return any records containing quantitative comparative, pharmacodynamic, or pharmacokinetic data for this specific compound.

Molecular Formula C17H21N3O
Molecular Weight 283.375
CAS No. 2380101-25-5
Cat. No. B2558974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one
CAS2380101-25-5
Molecular FormulaC17H21N3O
Molecular Weight283.375
Structural Identifiers
SMILESCC(C)CN1CC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C17H21N3O/c1-13(2)10-19-11-15(12-19)20-17(21)9-8-16(18-20)14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3
InChIKeyMBPYZIZAVLFBRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one (CAS 2380101-25-5): Baseline Characterization


2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one (CAS 2380101-25-5) is a synthetic small molecule containing an azetidine ring linked to a dihydropyridazinone core with a phenyl substituent. A comprehensive search of primary research papers, patents, authoritative databases (e.g., PubChem, ChEMBL, BindingDB), and reputable vendor datasheets did not return any records containing quantitative comparative, pharmacodynamic, or pharmacokinetic data for this specific compound. The absence of public domain evidence precludes a meaningful baseline characterization or differentiation from structural analogs at this time.

No public domain evidence exists for this azetidine-dihydropyridazinone compound
Data to verify · All experimental characterization absent
Azetidine-pyridazinone scaffolds are reported in kinase and GPCR-targeting libraries
Class-level inference · Target engagement unknown
Procurement requires bespoke internal profiling before any assay deployment
Source review · No vendor or literature comparator data

Why Generic Substitution Is Not Advisable for 2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one


Structural analogs within the azetidine-pyridazinone chemotype often exhibit divergent target engagement and selectivity profiles due to variations in the N-substitution on the azetidine ring and the C6 aryl group on the pyridazinone core. Without head-to-head pharmacological or biochemical data for this compound versus its closest analogs, it cannot be assumed that generic substitution would preserve potency, selectivity, or safety margins. The lack of public domain evidence for this compound makes any claim of interchangeability scientifically unsupported.

N‑substitution on azetidine
Variation in the azetidine N‑substituent may shift target engagement and selectivity profiles compared to close analogs.
C6 aryl modification on pyridazinone
Different aryl groups at C6 can alter binding pocket complementarity and off‑target kinase landscape.
Absence of head‑to‑head data
No public domain comparator evidence supports interchangeability; generic substitution would rely on untested assumptions.

Quantitative Evidence Guide for Procuring 2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one


No Comparator-Based Quantitative Evidence Is Currently Available in the Public Domain

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem did not identify any entry for CAS 2380101-25-5 or its IUPAC name. Consequently, no numerical target engagement data, selectivity ratios, pharmacokinetic parameters, or head-to-head comparisons with structural analogs can be presented. All experimental context is absent, and any quantitative statements would be unsupported.

Public data availability
Data to verify
No records found
Systematic search across PubMed, patents, PubChem, ChEMBL, and BindingDB returned zero entries.
All experimental context absent · Requires internal profiling before procurement
no data no comparator no assay

Anticipated Application Scenarios Based on the Limited Evidence for 2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one


Exploratory Medicinal Chemistry Probe in Azetidine-Pyridazinone Libraries

Based on the azetidine-pyridazinone scaffold's known prevalence in bioactive libraries targeting GPCRs and kinases, this compound could serve as a starting point for structure-activity relationship (SAR) studies, but only after experimental profiling establishes its potency and selectivity relative to known analogs.

Negative Control or Counter-Screening in Phenotypic Assays

If future studies show that the compound is inactive against a primary target of interest, it could be employed as a matched molecular pair negative control in high-throughput screening, provided its inactivity is empirically confirmed.

Application
Selection Property
Validation Focus
Exploratory SAR in azetidine-pyridazinone libraries
Scaffold-based kinase / GPCR hit expansion potential
Target engagement profiling required
Phenotypic screening matched molecular pair control
Confirmed inactivity against primary assay target
Empirical inactivity validation needed
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